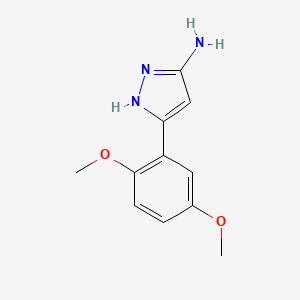

3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and an amine group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethoxyphenylhydrazine with an appropriate β-dicarbonyl compound under acidic or basic conditions. One common method is the cyclization of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by the reduction of the resulting pyrazolone intermediate to yield the desired pyrazol-5-amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and scalability.

Análisis De Reacciones Químicas

Substitution Reactions with Appel Salt

Reagents/Conditions :

-

Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in dichloromethane or acetonitrile.

-

pH-dependent outcomes: Acidic conditions favor N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines , while basic conditions promote 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles .

Mechanistic Insight :

The exocyclic amine at position 5 undergoes electrophilic attack by Appel salt, forming a dithiazolylidene intermediate. Under basic conditions, intramolecular cyclization eliminates HCl, yielding fused isothiazole derivatives .

Thermolysis for Thiazole Formation

Reagents/Conditions :

-

Heating N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines at 80–100°C in toluene.

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dithiazolylidene intermediate | Thermolysis (80°C, 12 h) | 1H-Pyrazolo[3,4-d]thiazole-5-carbonitriles | 70-85% |

Key Observation :

X-ray crystallography confirmed the structural assignment of the thiazole product, resolving prior ambiguities in similar systems .

Cyclization with Dielectrophiles

Reagents/Conditions :

-

Reaction with α,β-unsaturated carbonyl compounds (e.g., chalcones) or heterocyclic aldehydes under acidic or basic catalysis.

Mechanistic Pathway :

The 5-amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent cyclodehydration forms fused pyrimidine or expanded pyrazole systems .

Oxidative Aromatization

Reagents/Conditions :

-

In situ oxidation using air or mild oxidants (e.g., MnO₂) during cyclocondensation.

| Substrate | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazoline intermediates | O₂ (air) | 1,3,5-Triarylpyrazoles | 82% |

Notable Example :

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine derivatives undergo oxidative aromatization to yield fully conjugated pyrazoles with enhanced stability .

Functional Group Interconversion

Reduction :

-

Limited direct data exists, but analogous pyrazoles undergo NaBH₄-mediated reduction of nitro groups to amines .

N-Alkylation :

-

Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-methylated derivatives for enhanced lipophilicity .

Comparative Reactivity Table

| Reaction Type | Key Functional Group Involved | Typical Reagents | Product Diversity |

|---|---|---|---|

| Substitution | 5-Amine | Appel salt, pH modifiers | High (heterocycles) |

| Cyclization | 5-Amine + 3-Aryl | Chalcones, Cu catalysts | Moderate |

| Thermolysis | Dithiazolylidene intermediates | Heat (80–100°C) | Low |

| Oxidative aromatization | Pyrazoline intermediates | Air, MnO₂ | Moderate |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine exhibits significant anticancer activity. For example, a series of derivatives based on this pyrazole scaffold have been synthesized and evaluated for their effects on various cancer cell lines. Notably, these compounds have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are critical targets in cancer therapy .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | FGFR | 0.5 | Selective inhibitor |

| Compound B | VEGFR | 0.8 | Potent against multiple cancer types |

| Compound C | RET Kinase | 1.2 | Induces tumor regression in vivo |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving hydrazones and substituted acetophenones . The versatility in its synthesis allows for the generation of a wide range of derivatives with tailored biological activities.

Case Study: Synthesis Methodology

A study reported the efficient synthesis of pyrazole derivatives through the reaction of hydrazones with aryl aldehydes in ethanol under reflux conditions. This method yielded compounds with varying substituents that were subsequently tested for biological activities .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in various diseases. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced efficacy .

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Prostaglandin D Synthase | -9.0 | Strong interaction |

| RET Kinase | -8.5 | Potential inhibitor |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that compounds derived from this compound are well absorbed in the gastrointestinal system, making them suitable for oral administration . Additionally, toxicity profiles have shown that certain derivatives exhibit low toxicity while maintaining therapeutic efficacy.

Case Study: Toxicity Assessment

A study evaluating the toxicity of a specific derivative in mouse models found that it was well-tolerated at therapeutic doses, with no significant adverse effects observed during the treatment period .

Mecanismo De Acción

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,5-Dimethoxyphenyl)pyrazole

- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile

- 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Actividad Biológica

3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is synthesized through various methodologies, often involving the reaction of hydrazones with substituted aldehydes. The compound serves as a versatile building block in organic synthesis, leading to derivatives with enhanced biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has shown potential as a prostaglandin D synthase inhibitor .

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways. This mechanism underlies its potential therapeutic applications in pain management and cancer treatment .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Inhibition : The compound has been effective in inhibiting biofilm formation in bacterial cultures .

Anticancer Activity

The compound's anticancer potential has been explored extensively:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The antiproliferative activity is linked to the structural characteristics of the pyrazole scaffold .

- Mechanisms : The anticancer effects may involve apoptosis induction and cell cycle arrest through modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-7-3-4-10(16-2)8(5-7)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGPPHXWNMTUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.